molecular formula C21H38O16P2 · 2Na B1151014 PtdIns-(4)-P1 (1,2-dihexanoyl) (sodium salt)

PtdIns-(4)-P1 (1,2-dihexanoyl) (sodium salt)

Cat. No.: B1151014
M. Wt: 654.5
InChI Key: MCHAQNWWJPJKHZ-WFPXWGESSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4)-P1 (1,2-dihexanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. PtdIns-(4)-P1 can be phosphorylated to di- (PtdIns-P2;  PIP2) and triphosphates (PtdIns-P3;  PIP3) by phosphoinositol (PI)-specific kinases. Hydrolysis of PtdIns-(4,5)-P2 by PI-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.

Properties

Molecular Formula

C21H38O16P2 · 2Na

Molecular Weight

654.5

InChI

InChI=1S/C21H40O16P2.2Na/c1-3-5-7-9-14(22)33-11-13(35-15(23)10-8-6-4-2)12-34-39(31,32)37-21-18(26)16(24)20(17(25)19(21)27)36-38(28,29)30;;/h13,16-21,24-27H,3-12H2,1-2H3,(H,31,32)(H2,28,29,30);;/q;2*+1/p-2/t13-,16-,17+,18-,19-,20?,21+;;/m1../s1

InChI Key

MCHAQNWWJPJKHZ-WFPXWGESSA-L

SMILES

CCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCC)=O)=O.[Na+].[Na+]

Synonyms

DHPI-4-P1; Phosphatidylinositol-4-phosphate C-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PtdIns-(4)-P1 (1,2-dihexanoyl) (sodium salt)
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PtdIns-(4)-P1 (1,2-dihexanoyl) (sodium salt)
Reactant of Route 3
PtdIns-(4)-P1 (1,2-dihexanoyl) (sodium salt)
Reactant of Route 4
PtdIns-(4)-P1 (1,2-dihexanoyl) (sodium salt)
Reactant of Route 5
PtdIns-(4)-P1 (1,2-dihexanoyl) (sodium salt)
Reactant of Route 6
PtdIns-(4)-P1 (1,2-dihexanoyl) (sodium salt)

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